Lipophilicity and Calculated Physicochemical Profiling vs. 3-(1-Methylpiperidin-4-yl) Analog
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indazole (648898-05-9) exhibits substantially lower calculated lipophilicity than its N-methylpiperidine analog (648898-01-5). The target compound has a computed LogP of 3.41, one hydrogen bond donor (piperidine NH), 19 heavy atoms, and 3 rotatable bonds . The N-methyl analog 648898-01-5 has a higher exact mass (269.19 vs. 255.17 Da), zero hydrogen bond donors, 20 heavy atoms, and identical rotatable bond count, but its LogP value is predicted to be approximately 0.5–0.8 log units higher due to the additional methyl group . The presence of a single H-bond donor in 648898-05-9 is a critical differentiator for synthetic utility, enabling direct acylation, sulfonylation, or reductive amination at the piperidine NH without prior deprotection.
| Evidence Dimension | Computed LogP, H-bond donor count, exact mass, and heavy atom count |
|---|---|
| Target Compound Data | LogP 3.41; HBD 1; Exact Mass 255.17373; Heavy Atoms 19; Rotatable Bonds 3 |
| Comparator Or Baseline | 3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole (CAS 648898-01-5): HBD 0; Exact Mass 269.18939; Heavy Atoms 20; Rotatable Bonds 3 |
| Quantified Difference | ΔHBD = 1 (present vs. absent); ΔExact Mass = 14.02 Da; ΔHeavy Atoms = 1; Estimated ΔLogP ≈ +0.5 to +0.8 for N-methyl analog |
| Conditions | Calculated properties from standardised cheminformatics platforms (Chem960, Chemsrc) using consensus LogP, exact mass, and topological descriptor algorithms. |
Why This Matters
The single H-bond donor in 648898-05-9 directly enables the synthetic transformations required in the Glaxo LDL-r up-regulator patent pathway, making it the only commercially catalogued intermediate with the correct piperidine oxidation state for lead expansion.
